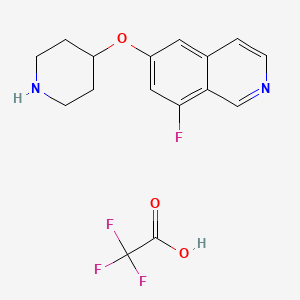
1-(3,4-Dimethoxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dimethoxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a quinoline ring and a dimethoxyphenyl group connected through a propenone linkage. Its distinct structure makes it a subject of interest in medicinal chemistry, particularly for its potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethoxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4-dimethoxybenzaldehyde and 4-quinolinecarboxaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve high yields and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the final product.
化学反应分析
Types of Reactions: 1-(3,4-Dimethoxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline and phenyl derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the propenone linkage to a saturated propyl chain.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products:
Oxidation: Quinoline-4-carboxylic acid derivatives.
Reduction: 1-(3,4-Dimethoxyphenyl)-3-(quinolin-4-yl)propane.
Substitution: Halogenated quinoline derivatives.
科学研究应用
1-(3,4-Dimethoxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one has been explored for various scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its unique structural features.
Biological Studies: Used as a probe to study enzyme interactions and receptor binding in biological systems.
Material Science:
作用机制
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one is primarily based on its ability to interact with specific molecular targets, such as enzymes and receptors. The quinoline ring can intercalate with DNA, inhibiting the replication process, while the dimethoxyphenyl group can enhance binding affinity to various proteins. These interactions can lead to the modulation of cellular pathways, resulting in the observed biological effects.
相似化合物的比较
- 1-(3,4-Dimethoxyphenyl)-3-(quinolin-2-yl)prop-2-en-1-one
- 1-(3,4-Dimethoxyphenyl)-3-(quinolin-3-yl)prop-2-en-1-one
- 1-(3,4-Dimethoxyphenyl)-3-(quinolin-5-yl)prop-2-en-1-one
Comparison: Compared to its analogs, 1-(3,4-Dimethoxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one exhibits unique properties due to the position of the quinoline ring. This positional difference can significantly influence the compound’s biological activity, binding affinity, and overall stability. The 4-quinolinyl derivative is often preferred for its enhanced interaction with biological targets and improved pharmacokinetic properties.
属性
CAS 编号 |
914383-86-1 |
|---|---|
分子式 |
C20H17NO3 |
分子量 |
319.4 g/mol |
IUPAC 名称 |
1-(3,4-dimethoxyphenyl)-3-quinolin-4-ylprop-2-en-1-one |
InChI |
InChI=1S/C20H17NO3/c1-23-19-10-8-15(13-20(19)24-2)18(22)9-7-14-11-12-21-17-6-4-3-5-16(14)17/h3-13H,1-2H3 |
InChI 键 |
CTRMPTDLHDNYPK-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C(=O)C=CC2=CC=NC3=CC=CC=C23)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



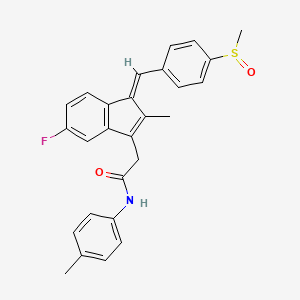
![6-Methyl-1,2-dihydropyrrolo[2,1-b]quinazoline-3,9-dione](/img/structure/B12620676.png)
![N-{4-[(But-2-en-1-yl)oxy]benzoyl}-O-(trifluoromethyl)-L-tyrosine](/img/structure/B12620679.png)
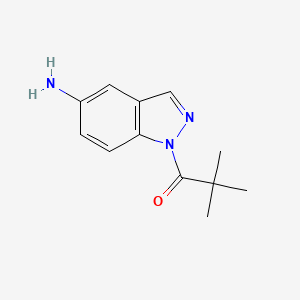
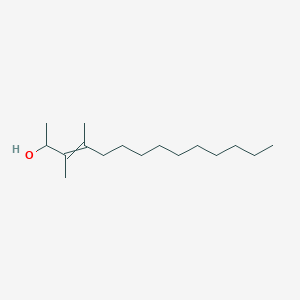
![(2S)-4-[(2,4-Dimethoxyphenyl)methyl]-2-(4-fluorophenyl)morpholine](/img/structure/B12620699.png)
![3-({4-[2-(Pyridin-2-yl)ethyl]piperazin-1-yl}methyl)benzonitrile](/img/structure/B12620714.png)



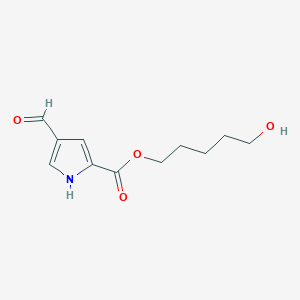
![(11S,12R,16S)-14-[4-chloro-3-(trifluoromethyl)phenyl]-11-(thiophene-2-carbonyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12620743.png)
